Cas no 569-34-6 (8-methoxycaffeine)

8-methoxycaffeine structure
8-methoxycaffeine structure
Product name:8-methoxycaffeine
CAS No:569-34-6
MF:C9H12N4O3
MW:224.21658
CID:946168
PubChem ID:11286

8-methoxycaffeine Chemical and Physical Properties

Names and Identifiers

    • 8-methoxycaffeine
    • 8-methoxy-1,3,7-trimethylpurine-2,6-dione
    • 3,7-Dihydro-8-methoxy-1,3,7-trimethyl-1H-purin-2,6-dion
    • 8-Methoxy-1,3,7-trimethyl-3,7-dihydro-purin-2,6-dion
    • 8-methoxy-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione
    • 8-Methoxy-1,3,7-trimethylxanthine
    • 8-methoxycaffein
    • 8-Methoxycoffein
    • AG-G-00368
    • BRN 0384756
    • CAFFEINE, 8-METHOXY-
    • EINECS 209-312-3
    • Methoxycaffeine
    • METHOXYCAFFEINE, 8-
    • Z56919066
    • NSC-8808
    • SCHEMBL2386923
    • DTXSID20205434
    • 1H-Purine-2,6-dione, 3,7-dihydro-8-methoxy-1,3,7-trimethyl-
    • NSC8808
    • 3UR74I2980
    • UNII-3UR74I2980
    • 569-34-6
    • NS00033607
    • Q27258049
    • 8-Methoxy-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione #
    • 8-Methoxy-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2, 3,7-dihydro-8-methoxy-1,3,7-trimethyl-
    • HMS1757C06
    • NSC 8808
    • starbld0008883
    • 5-26-15-00080 (Beilstein Handbook Reference)
    • AKOS002528744
    • Inchi: InChI=1S/C9H12N4O3/c1-11-5-6(10-8(11)16-4)12(2)9(15)13(3)7(5)14/h1-4H3
    • InChI Key: ATPSJRIIRXKPER-UHFFFAOYSA-N
    • SMILES: CN1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C

Computed Properties

  • Exact Mass: 224.09106
  • Monoisotopic Mass: 224.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.7Ų
  • XLogP3: 0.2

Experimental Properties

  • PSA: 67.67
  • LogP: -1.02070

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